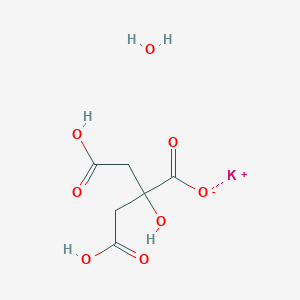
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate is a chemical compound with a complex structure that includes carboxyl, hydroxyl, and carboxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate typically involves the reaction of appropriate carboxylic acids with potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound. The process may involve multiple steps, including purification and crystallization to obtain the hydrate form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The carboxyl and hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but typically involve binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other carboxylate and hydroxyl-containing molecules, such as:
- Sodium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate
- Calcium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate
Uniqueness
Potassium 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate hydrate is unique due to its specific combination of functional groups and its hydrate form
Eigenschaften
Molekularformel |
C6H9KO8 |
|---|---|
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;hydrate |
InChI |
InChI=1S/C6H8O7.K.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
FXLPXYUNOYHNSK-UHFFFAOYSA-M |
Kanonische SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)
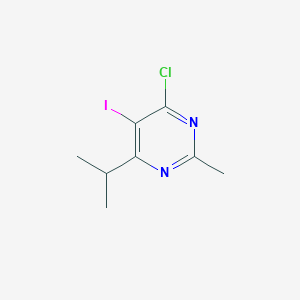
![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)
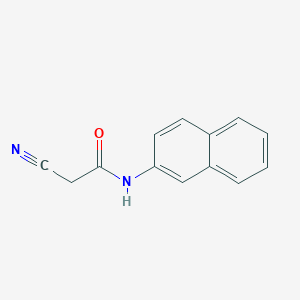
![N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B11725116.png)
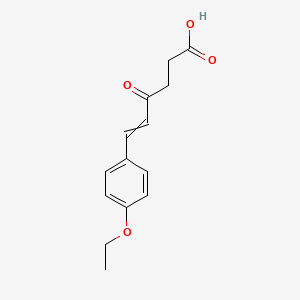
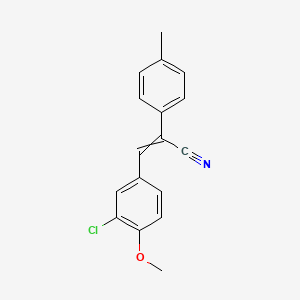
![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)
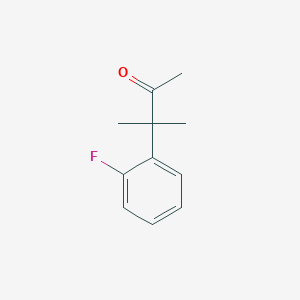
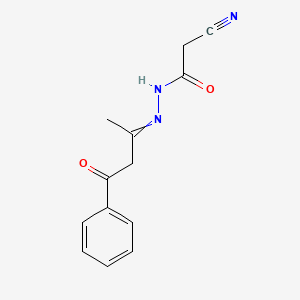
![N'-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B11725177.png)
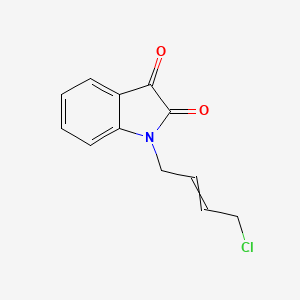
![4-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile](/img/structure/B11725179.png)
![N'-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}furan-2-carbohydrazide](/img/structure/B11725184.png)
